Samarium trihydroxide

Catalog No.
S1905570
CAS No.
20403-06-9
M.F
H3O3Sm
M. Wt
201.4 g/mol
Availability
In Stock
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Samarium trihydroxide

CAS Number

20403-06-9

Product Name

Samarium trihydroxide

IUPAC Name

samarium(3+);trihydroxide

Molecular Formula

H3O3Sm

Molecular Weight

201.4 g/mol

InChI

InChI=1S/3H2O.Sm/h3*1H2;/q;;;+3/p-3

InChI Key

BCYBEIXXOVNETJ-UHFFFAOYSA-K

SMILES

[OH-].[OH-].[OH-].[Sm+3]

Canonical SMILES

[OH-].[OH-].[OH-].[Sm+3]

Catalyst

One area of exploration for samarium trihydroxide is its use as a catalyst. Researchers are investigating its ability to accelerate chemical reactions, particularly in organic synthesis. The specific properties of samarium trihydroxide, such as its Lewis acidity, make it a potential candidate for developing new and more efficient catalysts [].

Precursor Material

Samarium trihydroxide is often used as a precursor material for other rare earth metal compounds. Due to its relative ease of synthesis and purification, it serves as a starting point for creating various functional materials with specific properties desired for research purposes []. For instance, samarium trihydroxide can be converted into samarium oxide (Sm2O3), which finds applications in solid-state electrolytes and other advanced materials [].

Samarium trihydroxide, represented chemically as Samarium(III) hydroxide or Sm OH 3\text{Sm OH }_3, is a compound derived from the rare earth element samarium. Samarium itself is a silvery-white metal that belongs to the lanthanide series of the periodic table, with the atomic number 62. This compound typically appears as a white or light-colored powder and is known for its amphoteric properties, meaning it can react both as an acid and a base.

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Samarium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Reaction with Acids: When samarium metal is treated with dilute sulfuric acid, it dissolves to produce samarium ions and hydrogen gas:
    2Sm(s)+3H2SO4(aq)2Sm3+(aq)+3SO42(aq)+3H2(g)2\text{Sm}(s)+3\text{H}_2\text{SO}_4(aq)\rightarrow 2\text{Sm}^{3+}(aq)+3\text{SO}_4^{2-}(aq)+3\text{H}_2(g)
    The resulting solution contains yellow aquated samarium ions, often existing as complex ions like [Sm OH2)9]3+[\text{Sm OH}_2)_9]^{3+} .
  • Formation of Samarium Oxide: Upon heating, samarium hydroxide can decompose into samarium oxide:
    2Sm OH 3(s)Sm2O3(s)+6H2O(g)2\text{Sm OH }_3(s)\rightarrow \text{Sm}_2\text{O}_3(s)+6\text{H}_2\text{O}(g)
  • Several methods exist for synthesizing samarium trihydroxide:

    • Hydrothermal Synthesis: This method involves dissolving samarium salts in water and applying high temperatures and pressures to promote the formation of samarium hydroxide nanoparticles. This technique has been shown to yield high-purity products with controlled morphology .
    • Precipitation from Solutions: Samarium trihydroxide can also be precipitated from solutions containing samarium salts by adding a strong base like sodium hydroxide or ammonium hydroxide:
      Sm3+(aq)+3OH(aq)Sm OH 3(s)\text{Sm}^{3+}(aq)+3\text{OH}^-(aq)\rightarrow \text{Sm OH }_3(s)
    • Thermal Decomposition: Heating samarium carbonate or other precursors can lead to the formation of samarium trihydroxide through controlled thermal processes.

    Samarium trihydroxide has several applications across various fields:

    • Catalysis: It is used as a catalyst in organic reactions due to its ability to stabilize reactive intermediates.
    • Materials Science: Its unique properties make it suitable for use in advanced materials, including ceramics and glass.
    • Optical Devices: Samarium compounds are utilized in the production of lasers and optical devices due to their luminescent properties.

    Samarium trihydroxide shares similarities with other lanthanide hydroxides and oxides, particularly in their chemical behavior and applications. Here are some comparable compounds:

    CompoundChemical FormulaUnique Features
    Cerium(III) hydroxideCe OH 3\text{Ce OH }_3Known for its catalytic properties in automotive applications.
    Neodymium(III) hydroxideNd OH 3\text{Nd OH }_3Exhibits strong magnetic properties useful in permanent magnets.
    Europium(III) hydroxideEu OH 3\text{Eu OH }_3Noted for its luminescent properties used in phosphors.
    Lanthanum(III) hydroxideLa OH 3\text{La OH }_3Often used in catalysts and as a precursor for other lanthanides.

    Uniqueness of Samarium Trihydroxide

    What sets samarium trihydroxide apart from these similar compounds is its specific amphoteric nature and potential applications in specialized fields such as nuclear technology due to its neutron-absorbing capabilities. Additionally, the unique electronic configuration of samarium allows for distinct interactions in catalysis compared to other lanthanides .

    Hydrothermal Synthesis Techniques

    Hydrothermal synthesis represents the most widely employed method for producing high-quality samarium trihydroxide nanoparticles with controlled morphology and crystalline structure. This technique utilizes aqueous solutions under elevated temperature and pressure conditions to facilitate the formation of crystalline materials [1] [2].

    The fundamental hydrothermal process involves the dissolution of samarium precursors, typically samarium nitrate hexahydrate or samarium chloride, in deionized water followed by the controlled addition of precipitating agents such as sodium hydroxide or ammonia solution. The reaction mixture is then subjected to elevated temperatures ranging from 120°C to 200°C in sealed autoclaves, creating the necessary pressure conditions for crystal growth [1] [3].

    ParameterTypical RangeOptimal ConditionsReference
    Temperature (°C)120-200160-180 [1] [2]
    Pressure (Bar)1-158-12 [1] [4]
    Reaction Time (hours)4-2412-18 [1] [2] [5]
    pH Range7-118.5-9.5 [1] [2]
    Precursor Concentration (mmol/L)1-505-15 [1] [2] [4]
    Yield (%)75-9585-92 [1] [2]
    Particle Size (nm)20-10030-60 [1] [2] [3]
    Crystal PhaseHexagonalCrystalline hexagonal [1] [3]

    The hydrothermal synthesis demonstrates exceptional control over particle size and morphology through precise manipulation of reaction parameters. Temperature optimization between 160°C and 180°C yields the highest quality crystals with minimal impurities, while maintaining reaction times between 12 and 18 hours ensures complete crystallization without excessive particle growth [1] [2].

    Role of Surfactants in Morphological Control

    Surfactants play a crucial role in directing the morphological evolution of samarium trihydroxide nanocrystals during hydrothermal synthesis. These surface-active molecules interact with growing crystal facets, selectively inhibiting or promoting growth in specific crystallographic directions, thereby controlling the final particle shape and size distribution [2] [6].

    The incorporation of surfactants into hydrothermal synthesis systems creates a complex interplay between thermodynamic and kinetic factors that govern crystal nucleation and growth. Surfactant molecules adsorb onto specific crystal faces, altering surface energies and growth rates, which ultimately determines the morphological characteristics of the resulting nanocrystals [2] [7].

    Surfactant TypeConcentration (mM)MorphologyAverage Size (nm)Magnetic PropertiesReference
    Oleic Acid2-10Rod-like/Disc-like40-80Weak ferromagnetic (disc) [2] [6]
    CTAB1-5Spherical25-50Paramagnetic [8]
    EDTA0.5-2Chrysanthemum-shaped60-120Non-magnetic [9] [5]
    No SurfactantN/AIrregular aggregates100-200Paramagnetic [1] [3]

    Different surfactants exhibit distinct morphological control mechanisms. Cetyltrimethylammonium bromide promotes the formation of spherical particles through isotropic growth inhibition, while ethylenediaminetetraacetic acid facilitates the development of complex chrysanthemum-shaped structures through selective facet stabilization [9] [8].

    Oleic Acid-Assisted Crystallization

    Oleic acid-assisted crystallization emerges as a particularly effective approach for achieving precise morphological control in samarium trihydroxide synthesis. This long-chain carboxylic acid functions as both a surface modifier and crystallization director, enabling the production of nanocrystals with tailored shapes and magnetic properties [2] [6].

    The mechanism of oleic acid-assisted crystallization involves the coordination of carboxylate groups to samarium ions on crystal surfaces, creating a protective organic layer that influences subsequent growth processes. The hydrophobic alkyl chains of oleic acid molecules extend into the solution, creating steric barriers that prevent random aggregation and promote ordered crystal development [2].

    Oleic acid concentration significantly affects the final morphology of samarium trihydroxide nanocrystals. Low concentrations (2-4 millimolar) favor the formation of rod-like structures, while higher concentrations (6-10 millimolar) promote disc-like morphologies. This concentration-dependent morphological control results from varying degrees of surface coverage and the corresponding changes in relative growth rates along different crystallographic directions [2] [6].

    The crystallization process under oleic acid assistance proceeds through a two-stage mechanism involving initial nucleation followed by oriented attachment growth. During the nucleation phase, oleic acid molecules coordinate with samarium ions, forming stable complexes that serve as building blocks for crystal formation. The subsequent growth phase involves the oriented attachment of these pre-formed units, guided by the surfactant-mediated surface interactions [2].

    Temperature optimization in oleic acid-assisted systems requires careful consideration of surfactant stability and coordination dynamics. Optimal results are achieved at temperatures between 140°C and 160°C, which provide sufficient thermal energy for crystal growth while maintaining oleic acid stability and coordination efficiency [2] [6].

    Chemical Bath Deposition

    Chemical bath deposition represents an alternative synthesis route for samarium trihydroxide, particularly suitable for thin film applications and substrate-supported growth. This technique operates under mild conditions at near-ambient temperatures, making it advantageous for temperature-sensitive substrates and large-scale production [10] [11].

    The chemical bath deposition process involves the controlled precipitation of samarium trihydroxide from aqueous solutions containing samarium salts and hydroxide sources. The reaction proceeds through the gradual release of hydroxide ions, which react with samarium cations to form the desired hydroxide product directly on substrate surfaces or as suspended particles [10] [12].

    ParameterRangeOptimal ValuesReference
    Temperature (°C)15-2520±2 [10] [11]
    pH8-129-10 [10] [11]
    Deposition Time (hours)2-84-6 [10] [12]
    Precursor Concentration (M)0.01-0.10.02-0.05 [10] [11]
    Growth Rate (nm/min)0.5-31.5-2.5 [10] [11]
    Film Thickness (nm)50-500100-300 [10] [12]
    Adhesion QualityGood-ExcellentExcellent [10] [11]

    The chemical bath deposition mechanism involves three distinct processes: homogeneous precipitation in solution, heterogeneous nucleation on substrate surfaces, and subsequent film growth through ion-by-ion attachment. The relative contributions of these processes determine the final film quality and properties [11].

    Solution chemistry plays a critical role in chemical bath deposition success. The careful balance between samarium ion concentration, pH, and temperature determines the supersaturation level, which directly influences nucleation rates and growth kinetics. Optimal conditions maintain moderate supersaturation levels that favor heterogeneous nucleation over homogeneous precipitation [10] [11].

    Substrate preparation significantly impacts film quality in chemical bath deposition. Surface cleaning and activation treatments enhance nucleation site density and improve adhesion between the deposited film and substrate. Common activation procedures include acid etching, plasma treatment, or the application of seed layers [10] [12].

    Thermal Decomposition Pathways

    Thermal decomposition provides a versatile approach for samarium trihydroxide synthesis through the controlled thermal treatment of various samarium-containing precursors. This method offers precise control over product purity and crystallinity through systematic temperature programming and atmosphere control [13] [14] [15].

    The thermal decomposition pathway depends significantly on the choice of precursor material. Samarium nitrate hexahydrate follows a multi-step decomposition sequence involving sequential dehydration followed by the formation of various intermediate compounds before final conversion to samarium trihydroxide or oxide [13].

    Temperature (°C)ProcessMass Loss (%)Intermediate ProductsReference
    90-125Dehydration (water loss)4.1-12.1Sm(NO₃)₃·nH₂O [13] [15]
    195-240Further dehydration16.1-20.4Sm(NO₃)₃·H₂O [13] [15]
    355Formation of Sm(OH)(NO₃)₂25-30Sm(OH)(NO₃)₂ [13]
    460Formation of SmO(NO₃)35-40SmO(NO₃) [13]
    520-675Formation of Sm₂O₃45-50Sm₂O(CO₃)₂ [13] [14] [15]
    800-900Complete oxide formationCompleteSm₂O₃ [13] [16] [15]

    The decomposition mechanism of samarium nitrate hexahydrate proceeds through nine distinct endothermic processes. Initial dehydration occurs through four sequential steps at temperatures between 90°C and 240°C, culminating in the formation of crystalline nitrate monohydrate. This monohydrate subsequently decomposes to form samarium oxyhydroxide nitrate at 355°C through non-stoichiometric unstable intermediates [13].

    Atmosphere control during thermal decomposition significantly influences the final product composition and properties. Inert atmospheres promote the formation of reduced species and prevent oxidation, while controlled oxygen atmospheres enable the formation of specific oxide phases. The use of humid atmospheres can stabilize hydroxide phases and prevent complete dehydroxylation [13] [14].

    Heating rate optimization represents a critical parameter in thermal decomposition synthesis. Slow heating rates (1-5°C per minute) promote the formation of well-crystallized products with minimal defects, while rapid heating can lead to the formation of metastable phases or amorphous materials. The optimal heating rate depends on the specific precursor and desired product characteristics [17] [13].

    Purification and Yield Optimization

    Purification and yield optimization constitute essential aspects of samarium trihydroxide synthesis, ensuring the production of high-purity materials suitable for advanced applications. These processes involve the systematic removal of impurities, unreacted precursors, and by-products while maximizing product recovery [1] [2] [18] [19].

    The purification strategy depends on the synthesis method employed and the nature of potential contaminants. Hydrothermal synthesis products typically require washing to remove soluble salts and unreacted precursors, while thermal decomposition products may need treatment to remove carbonaceous residues or incomplete decomposition products [1] [13].

    MethodConditionsPurity Achieved (%)Yield Retention (%)Reference
    Washing with DI waterMultiple cycles, RT85-9095-98 [1] [2] [5]
    Ethanol washing3-5 cycles, RT90-9590-95 [1] [2] [20]
    Centrifugation8000-14000 rpm, 30 min92-9688-93 [20] [8]
    Vacuum drying60°C, 10-24 hours95-9895-98 [1] [4] [5]
    Calcination400-900°C, 2-4 hours98-99.585-92 [13] [18] [15]
    RecrystallizationFrom aqueous solution99-99.875-85 [18] [19]

    Water washing represents the primary purification step for most synthesis routes, effectively removing water-soluble impurities such as excess precursor salts, reaction by-products, and ionic contaminants. Multiple washing cycles with deionized water typically achieve purity levels of 85-90% while maintaining high yield retention of 95-98% [1] [2] [5].

    Ethanol washing provides additional purification benefits, particularly for removing organic contaminants and surface-adsorbed species. The combination of water and ethanol washing in sequential cycles achieves purity levels of 90-95%, though with slightly reduced yield retention due to particle loss during handling [1] [2] [20].

    Centrifugation optimization involves balancing separation efficiency with particle integrity. High-speed centrifugation (8000-14000 rpm) for 30 minutes provides excellent separation of particles from supernatant, achieving purities of 92-96%. However, aggressive centrifugation conditions can lead to particle aggregation and reduced yield retention [20] [8].

    Vacuum drying eliminates residual moisture and volatile impurities while preserving the crystalline structure of samarium trihydroxide. Controlled drying at 60°C for 10-24 hours under vacuum achieves high purity levels (95-98%) with excellent yield retention, making it an essential final purification step [1] [4] [5].

    Calcination provides the highest purity levels (98-99.5%) through the thermal decomposition of organic impurities and the crystallization of the desired phase. However, calcination typically involves some yield loss (85-92% retention) due to mass loss during thermal treatment and the potential formation of alternative phases at elevated temperatures [13] [18] [15].

    Recrystallization from aqueous solutions offers the ultimate purification method, achieving purities of 99-99.8% through the selective dissolution and recrystallization of the desired product. This technique effectively removes most impurities but results in significant yield loss (75-85% retention) due to the inherent inefficiencies of the recrystallization process [18] [19].

    Yield optimization strategies focus on maximizing product recovery while maintaining acceptable purity levels. Process parameters such as precursor concentration, reaction time, temperature, and pH require careful optimization to achieve the optimal balance between yield and purity. Statistical experimental design methods, including factorial design and response surface methodology, provide systematic approaches for identifying optimal synthesis conditions [21] [22].

    GHS Hazard Statements

    Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
    H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Corrosive

    Other CAS

    20403-06-9

    Wikipedia

    Samarium trihydroxide

    Dates

    Modify: 2023-08-16

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